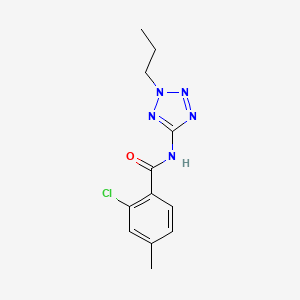![molecular formula C16H15ClN2O3 B5786697 2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis methods for related compounds involve multiple steps, including acetylation, methylation, and specific reactions like the Fries rearrangement and Sandmeyer reaction. For instance, N-Methyl-2-(4-phenoxyphenoxy) acetamide synthesis utilized DMF as a solvent and potassium carbonate as a catalyst, followed by reaction with sulfuryl chloride under optimized conditions, achieving a yield of about 80% (Gao Yonghong, 2009). Another study synthesized ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate by reacting paracetamol with ethyl 2-bromo-2-methylpropionate, showcasing the compound's crystal structure through X-ray diffraction (Gabriel Navarrete-Vázquez et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds is often characterized using techniques like IR, MS, and NMR spectroscopy. The crystal structure is detailed through parameters such as space group, unit cell dimensions, and hydrogen-bonding interactions. For example, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate crystallizes in the monoclinic space group P2(1)/c, with the crystal structure stabilized by N–H···O=C and C–H···O hydrogen-bonding interactions (Gabriel Navarrete-Vázquez et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving related compounds include acetylation, methylation, and the use of catalysts for specific transformations. The reaction conditions, such as temperature and solvent choice, significantly impact the yield and purity of the synthesized compounds. For instance, the synthesis of N-Methyl-2-(4-phenoxyphenoxy) acetamide under optimized conditions led to significant yields, demonstrating the compound's potential utility (Gao Yonghong, 2009).
Propiedades
IUPAC Name |
2-(4-acetamidophenoxy)-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-11(20)18-12-6-8-13(9-7-12)22-10-16(21)19-15-5-3-2-4-14(15)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKBTPGRZHDEAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)


![N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide](/img/structure/B5786662.png)


![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)





